molecular formula C17H19N3O5S B12392007 Omeprazole sulfone N-oxide-13C,d3

Omeprazole sulfone N-oxide-13C,d3

Cat. No.: B12392007
M. Wt: 381.4 g/mol
InChI Key: ZBGMHRIYIGAEGJ-LBDFIVMYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole sulfone N-oxide-13C,d3 involves the incorporation of stable isotopes into the molecular structure of Omeprazole sulfone N-oxide. This process typically includes the use of deuterated reagents and carbon-13 labeled precursors . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the successful incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to verify the isotopic labeling and purity .

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole

InChI

InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)/i3+1D3

InChI Key

ZBGMHRIYIGAEGJ-LBDFIVMYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=[N+](C=C(C(=C3C)OC)C)[O-]

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]

Origin of Product

United States

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